molecular formula C13H17Cl2N2O3S- B13068176 2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide

2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide

Katalognummer: B13068176
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: JEYJGBVJXWCKLN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a methylsulfonamido group, and an isobutylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to introduce the methylsulfonamido and isobutylacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,5-Dichlorophenyl)-N-methyl-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(3,5-Dichlorophenyl)-2-methylbenzamide
  • 1,3-Bis(3,4-dichlorophenyl)thiourea

Uniqueness

2-(N-(3,5-Dichlorophenyl)methylsulfonamido)-N-isobutylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the methylsulfonamido and isobutylacetamide groups contribute to its solubility and potential biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Eigenschaften

Molekularformel

C13H17Cl2N2O3S-

Molekulargewicht

352.3 g/mol

IUPAC-Name

1,3-dichloro-5-[[[2-(2-methylpropylamino)-2-oxoethyl]-sulfinatoamino]methyl]benzene

InChI

InChI=1S/C13H18Cl2N2O3S/c1-9(2)6-16-13(18)8-17(21(19)20)7-10-3-11(14)5-12(15)4-10/h3-5,9H,6-8H2,1-2H3,(H,16,18)(H,19,20)/p-1

InChI-Schlüssel

JEYJGBVJXWCKLN-UHFFFAOYSA-M

Kanonische SMILES

CC(C)CNC(=O)CN(CC1=CC(=CC(=C1)Cl)Cl)S(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.